molecular formula C17H15N3O2S B2828669 4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 2309346-81-2

4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B2828669
CAS No.: 2309346-81-2
M. Wt: 325.39
InChI Key: LLDSUAZVOKABRN-UHFFFAOYSA-N
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Description

4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound featuring a pyrimidine-thieno structure. This unique chemical structure holds significant importance due to its diverse applications in scientific research, particularly in organic chemistry, medicinal chemistry, and material sciences.

Mechanism of Action

Target of Action

Similar compounds have been known to interact withNitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile can involve multiple synthetic routes, typically requiring the careful construction of its pyrimidine-thieno core. One common synthetic route includes the reaction between 3-propylthiophene-2-carboxamide and benzoylacetonitrile under cyclization conditions. This step involves the use of strong bases such as sodium hydride (NaH) in the presence of aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often requires optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance reaction efficiency and scalability. The usage of high-pressure reactors can also be beneficial to control the reaction environment, thereby improving the overall synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Under oxidative conditions, 4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile can undergo oxidation reactions resulting in the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, to introduce various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Nucleophiles: Alkyl halides, alcohols, amines.

Major Products Formed

Depending on the reaction type and conditions, major products can include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile holds a prominent role in several fields:

Chemistry

  • As a building block for the synthesis of more complex molecules.

  • Utilized in studies involving heterocyclic chemistry.

Biology

  • Investigated for its potential as a bioactive compound with various biological activities.

Medicine

  • Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

Industry

  • Used in the development of novel materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their diverse pharmacological properties.

  • Pyrimidine-Benzonitrile Hybrids: A class of compounds that combines the structural features of pyrimidines and benzonitriles, exhibiting varied biological activities.

Uniqueness

The uniqueness of 4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of both the thieno and benzonitrile moieties enhances its versatility in various chemical reactions and applications.

This article gives a deep dive into this compound, exploring its synthesis, reactions, applications, and unique characteristics. Quite a compound, wouldn't you say?

Properties

IUPAC Name

4-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-8-19-16(21)15-14(7-9-23-15)20(17(19)22)11-13-5-3-12(10-18)4-6-13/h3-7,9H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDSUAZVOKABRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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